molecular formula C24H27N3O2 B333461 9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Número de catálogo: B333461
Peso molecular: 389.5 g/mol
Clave InChI: UQYTUQLHBLGTEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a fused bicyclic core, a 3-pyridyl group at position 6, and an isobutyryl (2-methylpropanoyl) group at position 5. Structural analogs are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in related carbazole derivatives .

Propiedades

Fórmula molecular

C24H27N3O2

Peso molecular

389.5 g/mol

Nombre IUPAC

9,9-dimethyl-5-(2-methylpropanoyl)-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H27N3O2/c1-15(2)23(29)27-19-10-6-5-9-17(19)26-18-12-24(3,4)13-20(28)21(18)22(27)16-8-7-11-25-14-16/h5-11,14-15,22,26H,12-13H2,1-4H3

Clave InChI

UQYTUQLHBLGTEU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4

SMILES canónico

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4

Origen del producto

United States

Actividad Biológica

The compound 9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of 296.41 g/mol. The presence of the pyridine ring and the unique dimethyl and propanoyl substituents contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Like other benzodiazepines, it may enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticonvulsantExhibits potential in reducing seizure activity.
AnxiolyticMay reduce anxiety-like behaviors in animal models.
NeuroprotectiveProtects neuronal cells from oxidative damage.
AntimicrobialShows activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study conducted on rodent models demonstrated that administration of 9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one significantly reduced seizure frequency compared to control groups. The mechanism was attributed to enhanced GABAergic transmission.
  • Anxiolytic Effects : In behavioral tests such as the elevated plus maze and open field tests, this compound showed a marked decrease in anxiety-like behaviors in mice when administered at doses ranging from 5 to 20 mg/kg. These findings suggest its potential use in treating anxiety disorders.
  • Neuroprotection : Research involving primary neuronal cultures indicated that treatment with this compound reduced cell death induced by oxidative stressors such as hydrogen peroxide. The protective effect was linked to the modulation of antioxidant enzyme activities.
  • Antimicrobial Properties : In vitro studies revealed that this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, while showing minimal effects on Gram-negative bacteria. This suggests a selective antimicrobial profile that could be exploited for therapeutic applications.

Comparación Con Compuestos Similares

a. 6-(2,4-Dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one ()

  • Structural Differences : Replaces the 3-pyridyl group with a 2,4-dimethoxyphenyl substituent.

b. 7,7-Dimethyl-10-(3-pyridyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one ()

  • Core Modification : Features a pyrido[3,2-b]-fused benzodiazepine system instead of a benzo[b] core.

Table 1: Structural Comparison of Benzodiazepine Analogs

Compound Core Structure Position 5 Position 6 Key Features
Target Compound Benzo[b][1,4]benzodiazepin-7-one 2-methylpropanoyl 3-pyridyl Pyridyl enhances polarity
Compound Benzo[b][1,4]benzodiazepin-7-one 2-methylpropanoyl 2,4-dimethoxyphenyl Methoxy groups increase lipophilicity
Compound Pyrido[3,2-b][1,4]benzodiazepine N/A 3-pyridyl (fused system) Pyrido fusion alters conformation

Carbazole Derivatives ()

Compounds such as 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) and 6-(4’-methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) share aryl/heteroaryl substituents but differ in core structure.

  • Synthesis : Prepared via Suzuki-Miyaura coupling (e.g., 9a: 50% yield, mp 167°C) .
  • Functional Groups : Nitro (electron-withdrawing) and tert-butoxycarbonyl (protecting group) substituents contrast with the benzodiazepine’s isobutyryl and pyridyl groups.

Table 2: Physical and Spectroscopic Data for Carbazole Derivatives

Compound Yield (%) mp (°C) IR (cm⁻¹) Notable $^1$H-NMR Shifts (δ)
7b 45 240 3309 (NH), 1578, 1299 12.06 (s, NH), 8.36 (s, H2)
9a 50 167 3435, 2972 9.01 (s, H2’), 8.60–8.56 (m, H6’)
9b 70 122 2977, 1728 3.47 (s, OCH$3$), 2.89 (s, CH$3$)

Tetrahydroimidazo[1,2-a]pyridines (–6)

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and analogs.

  • Core Structure : Imidazo[1,2-a]pyridine fused with ester and nitrile groups.
  • Synthesis : One-pot multicomponent reactions (e.g., 2c: 61% yield, mp 223–225°C) .
  • Key Features : Polar ester and nitrile groups improve aqueous solubility compared to benzodiazepines.

Table 3: Data for Imidazo[1,2-a]pyridine Derivatives

Compound Yield (%) mp (°C) IR (cm⁻¹) HRMS (Found)
1l 51 243–245 2210 (CN), 1726 550.0978 (550.0816)
2c 61 223–225 2208 (CN), 1724 550.0978 (550.0816)

Spiro Compounds with Benzothiazol Groups ()

Examples include 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.

  • Structural Features : Spiro architecture and benzothiazolyl substituents enable unique conformational dynamics.
  • Applications : Explored for optical properties and as intermediates in heterocyclic synthesis .

Research Findings and Discussion

  • Synthetic Methods : Suzuki-Miyaura coupling dominates aryl-substituted benzodiazepines and carbazoles, while imidazo-pyridines employ one-pot reactions for efficiency .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 7b) correlate with higher melting points (240°C vs. 122°C for 9b) . Pyridyl vs.
  • Spectroscopic Trends : IR peaks for NH (3309 cm⁻¹ in 7b) and carbonyl (1728 cm⁻¹ in 9b) align with functional group identity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.